molecular formula C15H14N4O B1678648 Nevirapine CAS No. 129618-40-2

Nevirapine

Cat. No.: B1678648
CAS No.: 129618-40-2
M. Wt: 266.30 g/mol
InChI Key: NQDJXKOVJZTUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It is often used in combination with other antiretroviral medications to enhance its efficacy. This compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 .

Preparation Methods

Traditional Synthesis Approaches

The traditional synthesis of nevirapine typically involved a multi-step process with overall yields of approximately 59%. This approach utilized 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (Formula III) as a key starting material, which was reacted with cyclopropylamine to form N-(2-chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide (Formula II). The subsequent cyclization step produced this compound.

The cyclization reaction traditionally employed bases such as:

  • Alkali metal hydrides (sodium, potassium, lithium hydrides)
  • Alkali metal tertiary butoxides
  • Lithium alkyls (e.g., n-butyl lithium)

Reaction conditions typically involved temperatures between 35°C and 150°C, with optimal ranges of 80-135°C, and reaction times spanning 1-12 hours depending on the selected base, solvent, and temperature parameters.

Limitations of Traditional Methods

Traditional synthesis approaches suffered from several drawbacks:

  • Lower overall yields (approximately 59%)
  • Multiple reaction steps requiring various solvents
  • Labor-intensive and time-consuming processes
  • Higher environmental impact due to solvent exchanges
  • Increased production costs from complex manufacturing processes

Improved Batch Synthesis Process

Two-Step Single Solvent System

Significant advancements in this compound synthesis have been achieved through a streamlined batch process developed by the Medicines for All (MFA) initiative. This improved method utilizes two highly substituted pyridine precursors:

  • Methyl 2-cyclopropylaminonicotinate (Me-CAN)
  • 2-chloro-3-amino-4-picoline (CAPIC)

The improved process consolidates the synthesis into two reaction steps performed in a single solvent system (diglyme) with sodium hydride as the base. This approach eliminates costly solvent exchanges that traditionally added significant process complexity requiring waste treatment, remediation, or recycling.

Detailed Batch Synthesis Protocol

The batch synthesis process follows these specific steps:

Step 1: CYCLOR Formation

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, 2-chloro-3-amino-4-picoline (CAPIC) (105 g, 735 mmol) is combined with diglyme (225 ml)
  • The mixture is cooled to 0-5°C
  • Sodium hydride (35.7 g, 892.5 mmol) is added slowly while maintaining the temperature below 5°C
  • After sodium hydride addition, the mixture is heated to 55-60°C
  • Methyl 2-cyclopropylaminonicotinate (Me-CAN) (133.5 g, 700 mmol) is added
  • The reaction is stirred at 55-60°C for approximately 1 hour to form 2-(cyclopropylamino)-nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)

Step 2: Cyclization to this compound

  • The reaction temperature is raised to 105-110°C
  • A suspension of sodium hydride (7.14 g, 178.5 mmol) in diglyme (22.5 ml) is prepared and heated to 105°C
  • The CYCLOR solution is added dropwise over 30 minutes while maintaining the temperature at 105-110°C
  • The mixture is held at 112-117°C for approximately 2 hours
  • HPLC monitoring confirms complete cyclization of CYCLOR to this compound
  • The mixture is cooled to 0-5°C, and excess sodium hydride is quenched by slow addition of water (30 ml) while keeping the temperature below 50°C

This improved batch process achieves an overall yield of 87%, representing a significant improvement over traditional methods.

Reaction Scheme

The reaction can be represented as follows:

CAPIC + Me-CAN + NaH/diglyme → CYCLOR
CYCLOR + NaH/diglyme → Crude this compound

Continuous Flow Synthesis Methods

Continuous Pharmaceutical Manufacturing Approach

Continuous pharmaceutical manufacturing (CPM) represents an innovative production paradigm offering enhanced efficiency and economic viability compared to batch protocols. A continuous flow synthesis of this compound has been developed using the same precursors as the improved batch process but employing specialized flow chemistry equipment.

Flow Chemistry Equipment and Setup

The continuous synthesis employs the following equipment:

  • Kloehn alternating syringe pump
  • Kinetichem Synthetron spinning disk reactor
  • Vapourtec E-Series flow reactor
  • Packed sodium hydride column
  • Soham Scientific column heater

Detailed Continuous Flow Protocol

The continuous flow synthesis follows this specific procedure:

Stage 1: CAPIC-Na Formation

  • Two reagent streams are prepared:
    • 3 M solution of CAPIC in anhydrous diglyme
    • 2 M slurry of sodium hydride in anhydrous diglyme
  • CAPIC and sodium hydride are pumped via the alternating syringe pump into the spinning disk reactor heated to 95°C
  • Flow rates: CAPIC at 2.02 mL/min and sodium hydride at 5.00 mL/min
  • The resulting CAPIC-Na stream is diverted until steady-state production is achieved

Stage 2: CYCLOR Formation

  • The CAPIC-Na stream is dropped over neat Me-CAN (1.0 g, 5.2 mmol) in a nitrogen-purged flask
  • The reaction mixture is stirred at 65°C for 2 hours until 80-85% conversion to CYCLOR (confirmed by HPLC) or 98% conversion by 1H NMR

Stage 3: Cyclization to this compound

  • A sodium hydride column is heated to 165°C
  • The CYCLOR solution is pumped through the E-Series Vapourtec system into the sodium hydride column at 1 mL/min
  • The crude this compound product stream is collected after steady-state conversion is observed (approximately 96% by 1H NMR)

This continuous process achieves an overall yield of 87%, matching the improved batch process while offering additional advantages inherent to continuous manufacturing.

Process Optimization Parameters

Research into the technoeconomic optimization of this compound continuous pharmaceutical manufacturing has revealed several key parameters for optimal production:

Parameter Optimal Condition Effect on Process
Reactor Temperature Higher temperatures Minimizes total production cost
pH Lower pH Requires less neutralizing agent for cost-optimal configurations
Solvent Recovery Higher recovery rates Improves E-factors (environmental factors)

Table 1: Key parameters for optimizing continuous this compound synthesis

Alternative Synthesis Approaches

Low-Cost, High-Yield Synthesis Method

A patent (WO2016118586A1) describes a method utilizing cyclopropylaminonicotinate esterified at the 2-position. The synthesis proceeds as follows:

  • Cyclopropylaminonicotinate (CAN) ester reacts with 2-chloro-3-amino-4-methylpyridine (CAPIC) in diglyme under basic conditions (sodium hydride)
  • This forms 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (CYCLOR)
  • Heating CYCLOR in diglyme under basic conditions effects ring closure to form this compound

The patent specifies that preferred CAN ester is Me-CAN (methyl ester) and includes methods for preparing CAPIC and 2-cyclopropyl amino nicotinic acid (2-CAN).

Alternative Base Approach

Patent WO2012168949A2 describes a process utilizing simpler bases as neutralizing agents:

  • 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide (Formula III) is reacted with cyclopropylamine
  • The reaction employs reagents selected from carbonates, bicarbonates, acetates of alkali metals, or lanthanum oxide
  • The process is described as industrially feasible, scalable, and environmentally favorable

This approach aims to address limitations of previous methods that were labor-intensive, time-consuming, and environmentally unfavorable.

Purification Methods

Acid-Base Purification Process

A common purification method involves acid-base extraction:

  • Crude this compound (10 g, 37.55 mmol) is combined with purified water (43 ml) in a flask
  • The mixture is cooled to 0-5°C
  • Concentrated hydrochloric acid (11.6 ml, 138.8 mmol) is added dropwise while maintaining temperature below 5°C
  • After complete addition, the mixture is stirred for 30 minutes at 0-5°C to ensure complete dissolution
  • Activated carbon (0.3 g) is added and stirred for another 30 minutes at 0-5°C
  • The solution is filtered through a celite pad to remove carbon
  • The celite pad is rinsed with water (2 × 5 ml)
  • The clear filtrate is filtered using a 4 μm filter to remove any insoluble material

After filtration, the pH is adjusted with sodium hydroxide to precipitate pure this compound, which is then collected by filtration and dried.

Recrystallization Methods

Alternative purification can be achieved through recrystallization:

  • Crude this compound is dissolved in an organic solvent such as:

    • Alcohols (methanol, ethanol, isopropanol, butanol)
    • Esters (ethyl acetate, isopropyl acetate, butyl acetate)
    • Hydrocarbons (hexane, heptane, cyclohexane, toluene)
    • Or mixtures of these solvents
  • The solution is heated to reflux temperature

  • Upon cooling, pure this compound crystallizes and is isolated by filtration

This method can achieve purity levels of at least 99.5% as determined by HPLC.

Analytical Methods for Purity Assessment

Several analytical methods are employed to assess this compound purity:

  • High-Performance Liquid Chromatography (HPLC)
  • Ultra Performance Liquid Chromatography (UPLC)
  • Powder X-ray Diffraction (XRD)
  • Differential Scanning Calorimetry (DSC)
  • Thermogravimetric Analysis (TGA)

The patents indicate that this compound produced by these methods meets or exceeds United States Pharmacopeia (USP) specifications with chromatographic purity typically ≥99.5%.

Comparative Analysis of Synthesis Methods

Yield and Efficiency Comparison

Synthesis Method Overall Yield Number of Steps Key Advantages Key Disadvantages
Traditional Method ~59% Multiple (5+) Established process Lower yield, more complex, higher costs
Improved Batch Process 87% 2 (one unit operation) Higher yield, single solvent system Requires handling of sodium hydride
Continuous Flow Process 87% 2 (continuous) Higher yield, better reproducibility, continuous operation Requires specialized equipment
Alternative Base Method Not specified 2 Uses simpler bases, environmentally favorable Yield not specified in patent
Microwave-Assisted (for prodrugs) 68-92% 1 Very rapid (2-3 min), no purification needed Applicable only to prodrug synthesis

Table 2: Comparative analysis of this compound synthesis methods

Economic and Environmental Analysis

The continuous manufacturing approach offers significant economic advantages:

  • Raw material cost: Approximately $58.4/kg based on Chemical Marketing Reporter/ISIS pricing for commodity-based raw materials

  • Environmental factors:

    • Higher solvent recoveries (approximately 80% of diglyme is recovered and recycled)
    • Improved E-factors for pharmaceutical manufacturing with higher solvent recovery
    • Reduced waste generation due to fewer failed batches
  • Process reproducibility:

    • Continuous processes: 4-5 sigma reproducibility
    • Batch processes: 2 sigma reproducibility
    • Fewer failed batches and less reworking of off-spec product

Chemical Reactions Analysis

Types of Reactions: Nevirapine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

HIV Treatment

Nevirapine is mainly prescribed as part of combination antiretroviral therapy for HIV-1 infection. Its effectiveness is well-documented in numerous clinical studies.

Efficacy and Safety

  • This compound has shown durable virological and immunological responses in approximately 50% of antiretroviral-naive patients when used in combination with two nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine or lamivudine .
  • A systematic review indicated that this compound-based regimens are comparable to efavirenz-based regimens in terms of achieving undetectable plasma HIV RNA levels .

Combination Therapy

  • This compound is often combined with other antiretroviral medications to reduce the risk of viral resistance. For instance, it is commonly used with NRTIs and sometimes with protease inhibitors .
  • The drug is particularly important in preventing mother-to-child transmission of HIV during childbirth, often administered as a single dose to mothers and infants .

Potential Applications Beyond HIV

Recent research has indicated that this compound may have therapeutic effects beyond its original application for HIV treatment.

Thyroid Cancer

  • Experimental studies have shown that this compound can inhibit the migration and invasion of thyroid cancer cells. This suggests that the drug may have potential applications in oncology, particularly for certain types of cancer .

Case Studies and Clinical Trials

Several clinical trials have demonstrated the effectiveness and safety profile of this compound in various populations.

StudyYearPopulationInterventionKey Findings
Gaytán et al.2004ART-naive adultsAZT + 3TC + NVP vs AZT + 3TC + EFVNVP was effective but had a higher discontinuation rate .
Núñez et al.2002ART-naive adultsddI + d4T + NVP vs ddI + d4T + EFVNo significant difference in efficacy but differences in side effects were noted .
OCTANE A5208 Trial2012HIV-infected women without previous exposure to NVPInitial treatment with NVP vs ritonavir-boosted lopinavirNVP was found to be noninferior to ritonavir-boosted lopinavir regarding virological failure .

Pharmacokinetics and Resistance

This compound has a low genetic barrier to resistance, which can lead to rapid emergence of resistant viral strains if not used correctly. Studies indicate that monitoring drug levels can help mitigate this risk:

  • Trough plasma concentrations above 4300 ng/mL are associated with prolonged viral suppression .
  • Common resistance mutations include K103N, Y181C, and G190A, which can compromise future treatment options if this compound is used as a first-line therapy .

Mechanism of Action

Nevirapine exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding causes a disruption in the enzyme’s catalytic site, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of HIV-1, reducing the viral load in the patient’s body .

Comparison with Similar Compounds

Uniqueness of Nevirapine: this compound is unique due to its ability to prevent mother-to-child transmission of HIV during childbirth, a feature not commonly associated with other non-nucleoside reverse transcriptase inhibitors. Additionally, its long half-life allows for less frequent dosing, which can improve patient adherence to the treatment regimen .

Biological Activity

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. It is often part of combination therapy regimens and is especially noted for its role in managing HIV-1. This compound's mechanism of action involves binding to the reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

This compound exerts its antiviral effects by binding to the reverse transcriptase (RT) enzyme, which is crucial for the replication of HIV. This binding inhibits both RNA-dependent and DNA-dependent DNA polymerase activities, leading to a disruption of the enzyme's catalytic site. Notably, this compound does not compete with nucleoside triphosphates or the template, which allows it to effectively inhibit HIV replication without affecting human DNA polymerases .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with over 90% bioavailability. It has a low level of protein binding (approximately 60%) and is extensively metabolized in the liver via cytochrome P450 enzymes (CYP 3A4 and CYP 2B6). The drug undergoes autoinduction, which increases its clearance rate over time, resulting in a decrease in its terminal half-life from approximately 45 hours after a single dose to about 25-30 hours during chronic dosing .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability>90%
Protein Binding~60%
Half-life (single dose)~45 hours
Half-life (multiple dosing)25-30 hours
Clearance Increase1.5-2 fold over time

Efficacy in Clinical Studies

This compound has been evaluated in numerous clinical trials, demonstrating significant efficacy in reducing viral load and increasing CD4 cell counts among HIV-infected patients.

Case Study: Combination Therapy

A randomized double-blind trial compared the effects of various combinations including this compound. The study found that patients receiving a triple drug therapy regimen containing this compound showed a significantly greater decrease in plasma viral load compared to those on dual therapies. Specifically, at week 52, 51% of patients on triple therapy had undetectable plasma HIV-1 RNA levels compared to only 12% and 0% in the other groups .

Table 2: Efficacy Outcomes from Clinical Trials

Treatment GroupPlasma HIV-1 RNA <20 copies/mL (%)Disease Progression/Death (%)
Triple Drug Therapy51%12%
Zidovudine + Didanosine12%25%
Zidovudine + this compound0%23%

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects, particularly skin rashes and liver toxicity. In clinical studies, rash occurred in approximately 22% of patients treated with this compound, with severe cases reported at a lower frequency . Liver function tests often showed elevated levels in patients on this compound, necessitating monitoring during treatment.

Table 3: Common Adverse Effects Associated with this compound

Adverse EffectIncidence (%)
Rash22%
Elevated Liver Enzymes30%
Gastrointestinal ComplaintsVaries

Long-term Efficacy and Resistance

Long-term studies have shown that this compound-containing regimens can remain effective for over ten years. However, resistance can develop if this compound is used as monotherapy or if adherence is poor. Resistance mutations have been identified in patients who experienced treatment failure while on this compound .

Case Study: Resistance Development

In a study involving patients who were treated with zidovudine plus this compound, resistance was observed in all patients who had viral amplification after six months of therapy. This highlights the importance of adherence to combination therapy to prevent resistance development .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate Nevirapine’s resistance mechanisms in HIV-1 reverse transcriptase?

  • Methodological Answer : Resistance studies typically employ in vitro enzymatic assays to measure inhibition constants (Ki) of this compound against mutant reverse transcriptase variants . X-ray crystallography and molecular dynamics simulations are used to analyze structural interactions between this compound and resistance-associated mutations (e.g., Y181C, K103N). For clinical relevance, genotypic and phenotypic resistance testing should correlate in vitro findings with viral load data from patient cohorts .

Q. Which analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV or fluorescence detection is widely used, offering sensitivity (e.g., LOD of 0.1 µg/mL) and specificity in plasma samples . Spectrofluorimetric methods provide cost-effective alternatives for resource-limited settings, with validation parameters including linearity (R² > 0.99), precision (%RSD < 5%), and recovery (>95%) . Ensure adherence to ICH guidelines for method validation, including stability testing under varying pH and temperature conditions.

Q. How can researchers design pharmacokinetic studies to assess this compound variability in pregnant populations?

  • Methodological Answer : Use longitudinal sampling to measure trough concentrations (Cmin) across trimesters, accounting for physiological changes (e.g., increased plasma volume). Population pharmacokinetic modeling (e.g., NONMEM) can identify covariates like gestational age or CYP2B6 polymorphisms . Compare results to non-pregnant cohorts using ANOVA or mixed-effects models, referencing protocols from the Antiretroviral Pregnancy Registry .

Advanced Research Questions

Q. How do researchers resolve contradictions between animal toxicity data and clinical observations of this compound-induced hepatotoxicity?

  • Methodological Answer : Animal models (e.g., rats, rabbits) may lack human-specific immune responses, necessitating in vitro studies using hepatocyte cultures or organ-on-chip systems to model idiosyncratic reactions . Meta-analyses of clinical trials should stratify hepatic adverse events by CD4 count, sex, and HLA alleles (e.g., HLA-DRB1*01:01) to identify risk modifiers .

Q. What statistical methods are optimal for analyzing associations between this compound subtherapeutic levels and virologic failure?

  • Methodological Answer : Fisher’s exact test or logistic regression can evaluate binary outcomes (e.g., viral suppression vs. failure) against drug concentration thresholds (e.g., <3.1 µg/mL) . For time-to-event data (e.g., viral rebound), Cox proportional hazards models with covariates like adherence or co-medications are recommended .

Q. How can genomic and proteomic approaches elucidate this compound’s long-term efficacy in diverse populations?

  • Methodological Answer : Genome-wide association studies (GWAS) can identify host genetic variants (e.g., CYP2B6*6) linked to altered metabolism. Proteomic profiling of plasma samples may reveal biomarkers of therapeutic response (e.g., inflammatory cytokines). Integrate these with viral sequencing to distinguish host vs. viral determinants of resistance .

Q. What experimental designs mitigate confounding factors when studying this compound drug-drug interactions (DDIs)?

  • Methodological Answer : Use a crossover design with healthy volunteers to isolate DDI effects (e.g., with rifampicin). Measure this compound AUC and Cmax via LC-MS/MS before and after co-administration. In silico tools (e.g., Simcyp) can simulate enzyme induction/inhibition dynamics .

Q. Methodological and Ethical Considerations

Q. How should researchers ensure reproducibility in this compound pharmacokinetic studies?

  • Methodological Answer : Follow NIH preclinical reporting guidelines, detailing animal strain, dosing regimens, and sampling intervals . For clinical trials, document adherence monitoring (e.g., MEMS caps) and bioanalytical validation parameters . Share raw data and analysis scripts via repositories like Dryad or Zenodo .

Q. What ethical frameworks apply to this compound trials in vulnerable populations (e.g., pregnant women)?

  • Methodological Answer : Align with APR protocols for informed consent, emphasizing risks of hepatic events and vertical transmission . Include community advisory boards to address participant concerns, as recommended by NIHR guidelines .

Q. How to formulate hypotheses on this compound’s neuropsychiatric side effects using the PICO framework?

  • Methodological Answer : Define P opulation (HIV+ adults on this compound), I ntervention (CNS symptom assessment), C omparator (efavirenz-based regimens), and O utcome (incidence of depression/anxiety). Apply FINER criteria to ensure feasibility and novelty .

Properties

IUPAC Name

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDJXKOVJZTUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031797
Record name Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4), In water, 100 mg/l @ neutral pH, 1.05e-01 g/L
Record name SID865943
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nevirapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

3.4X10-9 mm Hg @ 25 °C /Estimated/
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from pyridine and water

CAS No.

129618-40-2
Record name Nevirapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129618-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nevirapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129618402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nevirapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nevirapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name nevirapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99DK7FVK1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

247-249 °C, 196.06 °C
Record name Nevirapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NEVIRAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7164
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nevirapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014383
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The process according to claim 3, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 0.5 to 2 mol of calcium oxide in an inert solvent to a temperature of 130° to 150° C. over a period of 5 to 8 hours, the reaction mixture is then cooled to a temperature below 40° C. and filtered, the filter cake is washed with an inert solvent and the combined filtrates are concentrated, the residue is then diluted with an inert solvent and this solution is added to a solution or suspension of a base in an inert solvent, heated at 120° to 150° C., the reaction mixture is then kept at a temperature of 120° to 150° C. for 30 to 90 minutes, the reaction medium is then distilled off as much as possible and the residue is hydrolysed at a temperature of 20° to 90° C., the hydrolysed residue is cooled down and mixed with an inert solvent and an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes, the product is then present as a suspension which is isolated and washed with an inert solvent, followed by water and an alcohol to give nevirapine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.25 (± 0.75) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 46.7 kg of calcium oxide and 47.5 kg of cyclopropylamine (molar ratio: 1:2:2) are heated to 135° to 145° C. in 235 l of diglyme (diethylene glycol dimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and about 188 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. Over a period of 20 to 40 minutes, the resultant diluted solution is added to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470.0 l of water. The reaction mixture is cooled to a temperature of about 25° C. and 235.0 l of cyclohexane and 57.1 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is washed with 235.0 l of methyl tert.-butylether, followed by 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 90.6 kg (81.7% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido-[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.
Quantity
117.5 kg
Type
reactant
Reaction Step One
Quantity
46.7 kg
Type
reactant
Reaction Step One
Quantity
47.5 kg
Type
reactant
Reaction Step One
Quantity
235 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 23.3 kg of calcium oxide and 59.4 kg of cyclopropylamine (molar ratio: 1:1:2.5) are heated to between 135° and 145° C. in 235 l ofdiglyme (diethylene glycoldimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and initially 200 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme, and the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470 l of water. After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid are added to the reaction mixture. The mixture is then stirred for about 1 hour at temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 92.5 kg (83.5% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.
Quantity
117.5 kg
Type
reactant
Reaction Step One
Quantity
23.3 kg
Type
reactant
Reaction Step One
Quantity
59.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
diethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 1 to 2 mol of calcium oxide in diglyme to 135° to 145° C. for 6 to 7 hours, the reaction mixture is then cooled down to 20° to 30° C. and filtered, the filter cake is washed with diglyme and the combined filtrates are concentrated, the residue is then diluted with diglyme and this solution is added to a solution or suspension of sodium hydride in diglyme, heated to 130° to 140° C., and the reaction mixture is kept at a temperature of 130° to 140° C. for 30 minutes to one hour and then the reaction medium is distilled off, the residue is hydrolysed at a temperature of 50° to 80° C. and then cooled to a temperature of about 25° C. and mixed with an inert solvent and an organic acid and the reaction mixture is stirred for about 1 hour at 10° to 25° C., the resultant suspension of the product is separated, washed with an inert solvent, followed by water and alcohol to give nevirapine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 (± 0.5) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

287.2 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 57.0 kg of calcium oxide and 87.1 kg of cyclopropylamine (molar ratio: 1:1:1.5) are heated in 574 l of diglyme (diethylene glycol-dimethylether) to 135°-145° C. for about 30 minutes in a 1200 l VA stirring apparatus. This produces a pressure of 1.2-1.5 bar and about 50% of the starting material (4) is reacted. To this mixture, over about 30 minutes at 135°-145° C., a further 58.1 kg of cyclopropylamine is added producing a pressure of 3.0-3.5 bar, and another 25% of the starting material (4) is reacted. The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 144 l of diglyme. The filtrates are combined and 400 l of solvent is distilled off. The residue is then diluted with a further 287 l of diglyme. Over 20-40 minutes, the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 144 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 1150 l of water. After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10°-25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 575 l of methyl-tert.-butylether, followed by 862 l of water and finally with 575 l of ethanol. In this way, after drying, 225 kg (83.0% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b :2',3'-e][1,4 ]diazepin-6-one (nevirapine) is obtained.
Quantity
58.1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Nevirapine
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Nevirapine
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Nevirapine
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Nevirapine
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Nevirapine
[2-(6,9-Difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Nevirapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.